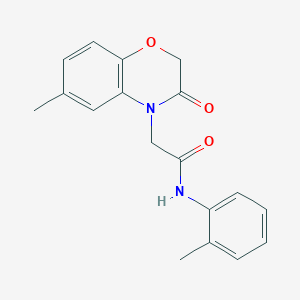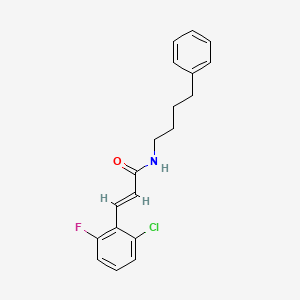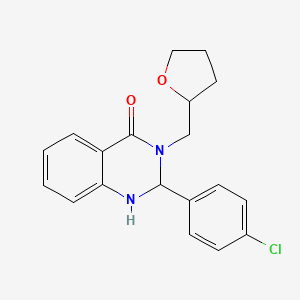![molecular formula C21H23NO5 B4744822 isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate](/img/structure/B4744822.png)
isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate
Übersicht
Beschreibung
Isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate, also known as MG-132, is a proteasome inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound is a small molecule that inhibits the proteasome, a cellular complex responsible for the degradation of intracellular proteins.
Wirkmechanismus
Isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate inhibits the proteasome, a cellular complex responsible for the degradation of intracellular proteins. The proteasome is involved in many cellular processes such as cell cycle regulation, DNA repair, and protein quality control. Inhibition of the proteasome by this compound leads to the accumulation of misfolded and damaged proteins, which triggers cell death pathways such as apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins that trigger cell death pathways. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate the cell membrane, making it an effective tool for studying intracellular protein degradation. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it is not specific to a particular proteasome subunit, which can lead to off-target effects. Another limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate. One direction is to develop more specific proteasome inhibitors that target specific subunits, which can reduce off-target effects and improve therapeutic efficacy. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
In conclusion, this compound is a proteasome inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins that trigger cell death pathways. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[[2-[(4-methylbenzoyl)amino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14(2)27-21(25)18-10-6-16(7-11-18)13-26-19(23)12-22-20(24)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKUOSENMLBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4744746.png)

![4-cyclopropyl-6-(difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4744758.png)
![methyl 6-ethyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4744759.png)
![7-benzyl-2-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4744767.png)
![3-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4744773.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)

![N-{3-[(dimethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4744792.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4744810.png)
![diethyl {[3-(2-thienyl)imidazo[1,5-a]pyridin-1-yl]methylene}malonate](/img/structure/B4744814.png)
![3,3'-[1,4-butanediylbis(thio)]bis[5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine]](/img/structure/B4744845.png)
![propyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4744854.png)
